methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core.
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the beta-carboline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the beta-carboline core .
Scientific Research Applications
Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in pharmacological studies, particularly for its potential neuroprotective and anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially exerting neuroprotective effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-carbolines such as harmine, harmaline, and tetrahydroharmine. These compounds share the beta-carboline core structure but differ in their substituents and functional groups .
Uniqueness
What sets methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group and the esterified carboxylate group distinguishes it from other beta-carbolines and contributes to its distinct properties .
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-13(25)24-19(22(26)28-3)12-17-16-6-4-5-7-18(16)23-20(17)21(24)14-8-10-15(27-2)11-9-14/h4-11,19,21,23H,12H2,1-3H3/t19-,21?/m0/s1 |
InChI Key |
AOCWUKDEKQDBEQ-ZQRQZVKFSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=C(C1C3=CC=C(C=C3)OC)NC4=CC=CC=C24)C(=O)OC |
Canonical SMILES |
CC(=O)N1C(CC2=C(C1C3=CC=C(C=C3)OC)NC4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
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